molecular formula C11H13FO B3021404 ((3-Fluorocyclobutoxy)methyl)benzene CAS No. 1427501-98-1

((3-Fluorocyclobutoxy)methyl)benzene

Cat. No.: B3021404
CAS No.: 1427501-98-1
M. Wt: 180.22
InChI Key: KNOPYBWZEJWZQS-UHFFFAOYSA-N
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Description

((3-Fluorocyclobutoxy)methyl)benzene is an organic compound with the molecular formula C11H13FO. It is characterized by a benzene ring substituted with a ((3-fluorocyclobutoxy)methyl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorocyclobutoxy)methyl)benzene typically involves the reaction of 3-fluorocyclobutanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Fluorocyclobutanol+Benzyl chlorideK2CO3,RefluxThis compound\text{3-Fluorocyclobutanol} + \text{Benzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 3-Fluorocyclobutanol+Benzyl chlorideK2​CO3​,Reflux​this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: ((3-Fluorocyclobutoxy)methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the cyclobutyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydroxide (NaOH), Sodium methoxide (NaOCH3)

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted benzene or cyclobutyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a lead compound in drug discovery, particularly in the development of novel therapeutics.

    Medicine: Explored for its efficacy in specific disease models, showing promise in clinical trials.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of ((3-Fluorocyclobutoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • ((3-Chlorocyclobutoxy)methyl)benzene
  • ((3-Bromocyclobutoxy)methyl)benzene
  • ((3-Methylcyclobutoxy)methyl)benzene

Comparison: ((3-Fluorocyclobutoxy)methyl)benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

(3-fluorocyclobutyl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPYBWZEJWZQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735922
Record name {[(3-Fluorocyclobutyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262278-65-8
Record name {[(3-Fluorocyclobutyl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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